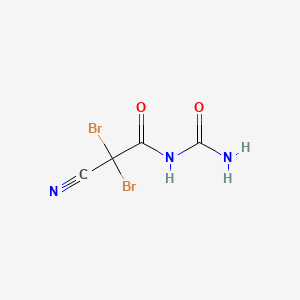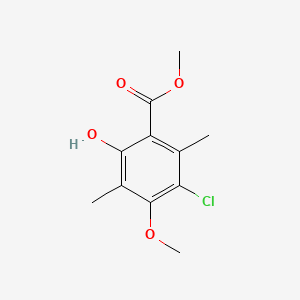
Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate is an organic compound with the molecular formula C11H13ClO4 It is a derivative of anisic acid and features a chloro, dimethyl, and hydroxy substitution on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate typically involves the esterification of the corresponding carboxylic acid. The process begins with the chlorination of 2,5-dimethyl-6-hydroxybenzoic acid, followed by methylation using methanol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve the desired product quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-chloro-2,5-dimethyl-6-oxo-p-anisate, while reduction could produce 3-hydroxy-2,5-dimethyl-6-hydroxy-p-anisate .
Applications De Recherche Scientifique
Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate exerts its effects involves interactions with specific molecular targets. The hydroxy and chloro groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-chloro-2,5-dimethyl-4-hydroxybenzoate
- Methyl 3-chloro-2,5-dimethyl-6-methoxybenzoate
- Methyl 3-chloro-2,5-dimethyl-6-hydroxybenzoate
Uniqueness
Methyl 3-chloro-2,5-dimethyl-6-hydroxy-p-anisate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and hydroxy groups on the aromatic ring allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
85098-93-7 |
|---|---|
Formule moléculaire |
C11H13ClO4 |
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
methyl 5-chloro-2-hydroxy-4-methoxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C11H13ClO4/c1-5-7(11(14)16-4)9(13)6(2)10(15-3)8(5)12/h13H,1-4H3 |
Clé InChI |
ALHKAHMAUJFZGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Cl)OC)C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




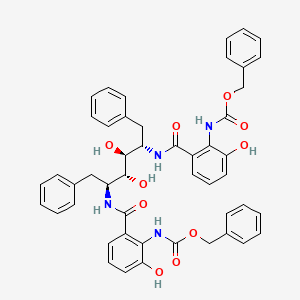

![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)
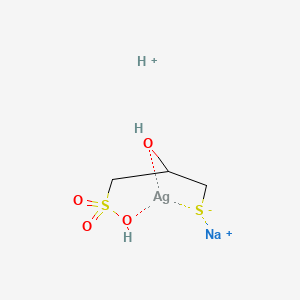

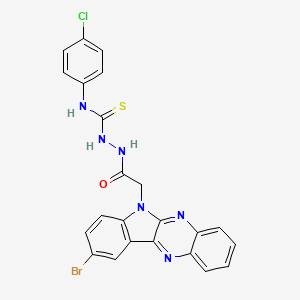

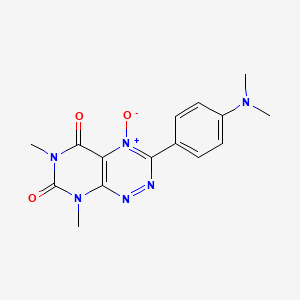

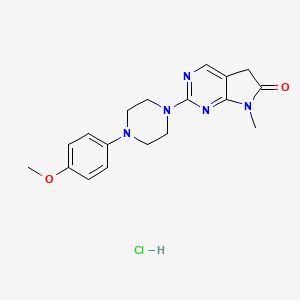
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
